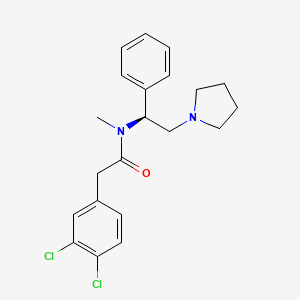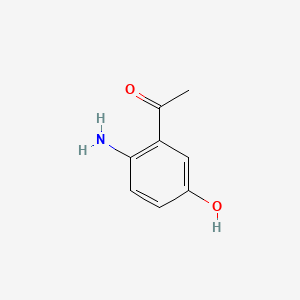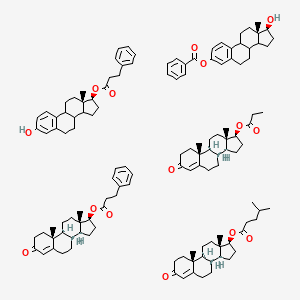
6-(烯丙基硫)嘌呤
描述
6-(Allylthio)purine is a thiopurine.
科学研究应用
细胞生理病理学
嘌呤,包括“6-(烯丙基硫)嘌呤”,是核酸的关键组成部分,核酸控制着遗传过程 . 它们在各种细胞功能中也起着代谢中间体的作用,并作为细胞通讯途径中的信使 . 它们可以成为诱变作用的目标,设计具有可控效应的分子(例如,抗癌药)的框架,或化学供体(例如,甲基,代表着潜在的抗癌化学保护作用) .
抗氧化和抗炎特性
嘌呤还具有抗氧化和抗炎特性,并参与细胞能量稳态 . 因此,嘌呤生理学对于与细胞健康相关的各种功能至关重要 .
生物基离子液体的合成
嘌呤,包括“6-(烯丙基硫)嘌呤”,可以与某些阳离子结合以合成生物基离子液体 . 这些离子液体显示出良好的热稳定性和水溶性增强,为其在需要水溶液的应用中开辟了新的前景 .
水性双相体系的形成
基于嘌呤的离子液体可以与某些盐形成水性双相体系 . 使用某些盐作为盐析剂,实现了热敏双相体系的开发,离子液体具有不同的热敏性 .
溶解度增强剂
作用机制
Target of Action
6-(Allylthio)purine is a thiopurine, a class of drugs that includes azathioprine, mercaptopurine, and thioguanine . These are immunomodulating agents primarily used to maintain corticosteroid-free remission in patients with inflammatory bowel disease . The primary targets of thiopurines are various enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH) .
Mode of Action
Thiopurines, including 6-(Allylthio)purine, are prodrugs that require intracellular activation. They are converted into active metabolites that mimic the structure of natural purines . These metabolites get incorporated into DNA during replication, disrupting normal cellular processes . The mode of action of 6-(Allylthio)purine is likely similar, although specific studies on this compound are limited.
Biochemical Pathways
The biochemical pathways affected by 6-(Allylthio)purine are those involved in purine metabolism. The active metabolites of thiopurines inhibit the synthesis of purine nucleotides, disrupting DNA and RNA synthesis . This can affect various downstream cellular processes, including cell proliferation and immune response .
Pharmacokinetics
They are prodrugs that require metabolic activation, and individual variations in the activity of metabolizing enzymes can greatly affect the drug’s bioavailability . For example, the enzyme thiopurine S-methyltransferase (TPMT) plays a key role in the metabolism of thiopurines, and individuals with low TPMT activity are at risk for excessive toxicity .
Result of Action
The result of 6-(Allylthio)purine’s action at the molecular and cellular level is the disruption of DNA and RNA synthesis, leading to cytotoxic effects . This can result in the suppression of the immune system, making thiopurines effective for the treatment of autoimmune diseases . These effects can also lead to side effects such as myelosuppression .
Action Environment
The action of 6-(Allylthio)purine, like other thiopurines, can be influenced by various environmental factors. For example, the activity of metabolizing enzymes can be affected by other drugs or substances present in the body . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the drug, although specific studies on 6-(Allylthio)purine are lacking.
生化分析
Biochemical Properties
6-(Allylthio)purine plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It interacts with several enzymes and proteins, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase. These interactions are crucial for its incorporation into nucleotides and subsequent participation in DNA and RNA synthesis. The compound’s ability to inhibit certain enzymes, such as xanthine oxidase, suggests potential therapeutic applications in conditions like gout, where purine metabolism is disrupted .
Cellular Effects
6-(Allylthio)purine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in certain cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic genes. Additionally, 6-(Allylthio)purine can alter cellular metabolism by inhibiting key enzymes involved in purine synthesis, leading to changes in nucleotide levels and energy homeostasis .
Molecular Mechanism
The molecular mechanism of 6-(Allylthio)purine involves its interaction with various biomolecules at the molecular level. The compound binds to enzymes such as HGPRT and xanthine oxidase, inhibiting their activity and affecting purine metabolism. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular processes. Additionally, 6-(Allylthio)purine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and other stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Allylthio)purine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, 6-(Allylthio)purine may degrade into other metabolites, which can have different effects on cellular function. Long-term studies have shown that the compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-(Allylthio)purine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating purine metabolism and reducing inflammation. At high doses, 6-(Allylthio)purine can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of toxic metabolites and the inhibition of essential enzymes involved in purine metabolism .
Metabolic Pathways
6-(Allylthio)purine is involved in several metabolic pathways, including the de novo synthesis and salvage pathways of purine metabolism. The compound interacts with enzymes such as HGPRT and xanthine oxidase, influencing the levels of nucleotides and other metabolites. These interactions can affect metabolic flux and the overall balance of purine metabolism, with potential implications for conditions like gout and certain cancers .
Transport and Distribution
Within cells and tissues, 6-(Allylthio)purine is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 6-(Allylthio)purine can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 6-(Allylthio)purine is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In these compartments, 6-(Allylthio)purine can interact with enzymes and other biomolecules, influencing processes such as DNA synthesis, energy production, and apoptosis. The precise localization of the compound is essential for its therapeutic potential and effectiveness .
属性
IUPAC Name |
6-prop-2-enylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEFKTJFALYILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394504 | |
| Record name | 6-prop-2-enylsulfanyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-88-9 | |
| Record name | 6-(Allylthio)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine, 6-(allylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-prop-2-enylsulfanyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(ALLYLTHIO)PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)
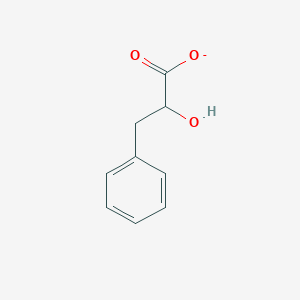
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
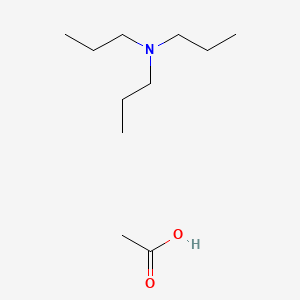

![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)

